

# (DHQD)2PHAL: A Comprehensive Technical Guide for Asymmetric Dihydroxylation

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## Compound of Interest

Compound Name: (DHQD)2PHAL

Cat. No.: B570054

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## Abstract

This technical guide provides an in-depth overview of **(DHQD)2PHAL**, a pivotal chiral ligand in modern asymmetric synthesis. It details the compound's core properties, its primary application as a catalyst in the Sharpless Asymmetric Dihydroxylation, experimental protocols for its use, and the exceptional levels of enantioselectivity and yield achievable. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in chiral synthesis and drug development, offering both foundational knowledge and practical guidance.

## Core Compound Identification and Properties

**(DHQD)2PHAL**, also known by its synonyms Hydroquinidine 1,4-phthalazinediyl diether and 1,4-Bis(9-O-Dihydroquinidiny)Phthalazine, is a well-established chiral ligand derived from the Cinchona alkaloid dihydroquinidine.<sup>[1]</sup> It is a cornerstone of asymmetric catalysis, most notably for its role in the Sharpless Asymmetric Dihydroxylation reaction.<sup>[2][3]</sup>

Property	Value	Reference
CAS Number	140853-10-7	[2][4]
Molecular Formula	C <sub>48</sub> H <sub>54</sub> N <sub>6</sub> O <sub>4</sub>	[2][4][5]
Molecular Weight	778.98 g/mol	[2][4][5]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	160 °C (decomposes)	[1]
Optical Rotation	[α] <sub>D20</sub> = -257 to -259 ° (c=1.2 in methanol)	[4]
Purity	≥95% to ≥99% (HPLC)	[2][4]
Storage	Store at 2 - 8 °C; for stock solutions, -80°C for 6 months or -20°C for 1 month, protected from light and under nitrogen.	[4][5]

## Principle Application: Sharpless Asymmetric Dihydroxylation

The primary and most significant application of **(DHQD)2PHAL** is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation of olefins.[2][3] This powerful reaction converts prochiral alkenes into chiral vicinal diols with high enantiomeric purity. Such diols are crucial building blocks in the synthesis of pharmaceuticals and natural products.[3][6]

**(DHQD)2PHAL** is the chiral component of the commercially available reagent mixture AD-mix-β.[3][7] The other key components of this mixture are:

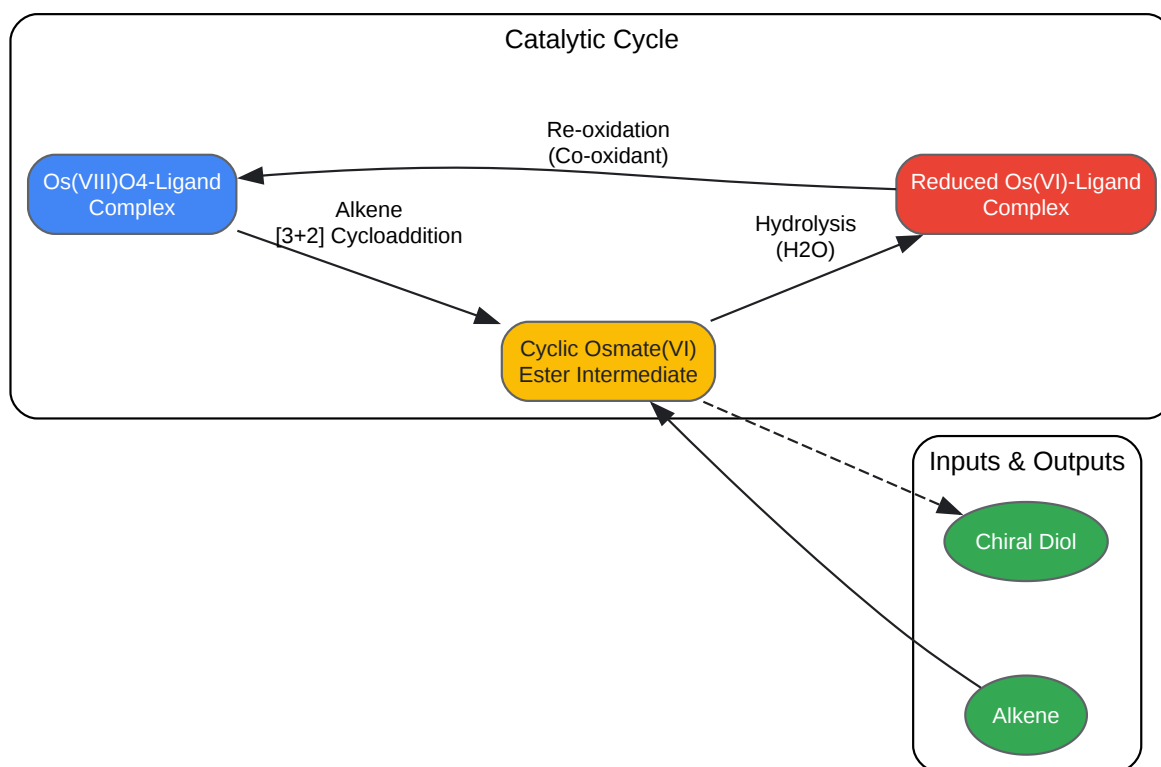
- Osmium Source: A catalytic amount of potassium osmate (K<sub>2</sub>OsO<sub>2</sub>(OH)<sub>4</sub>).
- Co-oxidant: A stoichiometric amount of potassium ferricyanide (K<sub>3</sub>Fe(CN)<sub>6</sub>) to regenerate the osmium catalyst.[3][8]

- Buffer: Potassium carbonate ( $K_2CO_3$ ) to maintain a basic pH, which accelerates the reaction.[8]

The mnemonic for predicting the stereochemical outcome is that AD-mix- $\beta$  (containing DHQD) typically delivers the hydroxyl groups to the "top face" or  $\beta$ -face of the olefin when drawn in a specific orientation.[3]

## Catalytic Cycle and Mechanism

The reaction proceeds through a catalytic cycle involving the formation of an osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate. Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to restart the cycle.[7]



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**Figure 1:** Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

## Performance Data: Yields and Enantioselectivity

The Sharpless Asymmetric Dihydroxylation utilizing **(DHQD)2PHAL** (AD-mix- $\beta$ ) is renowned for its high yields and excellent enantioselectivities across a broad range of olefin substrates.

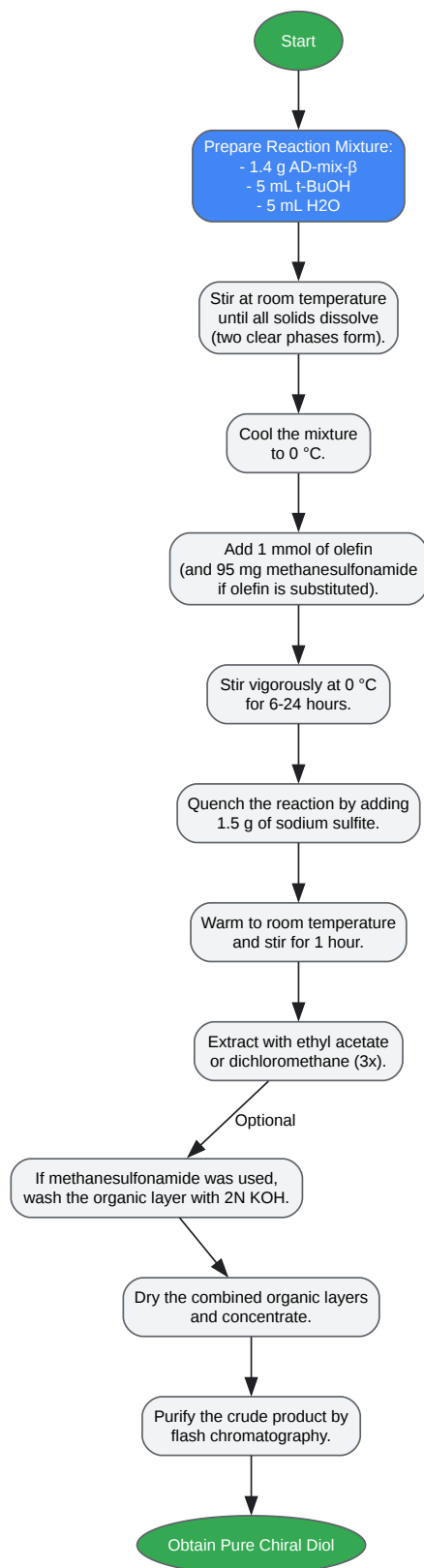
Substrate (Olefin)	Product	Yield (%)	Enantiomeric Excess (ee, %)	Reference
$\alpha,\beta$ -Unsaturated Ester	Respective Diol	89.9	98	[3]
Styrene	(R)-1-Phenyl-1,2-ethanediol	96	98	[9]
trans-Stilbene	(R,R)-1,2-Diphenyl-1,2-ethanediol	94	98	[9]
1-Heptene	(R)-1,2-Heptanediol	71	92	[9]
$\alpha$ -Methylstyrene	1-Phenyl-1,2-ethanediol, 1-methyl	99	>99	[9]
Compound 29 (intermediate)	Compound 31	90	-	[6]
Compound 111 (intermediate)	Diol 112	65	-	[6]

## Experimental Protocols

The use of pre-packaged AD-mixes makes the execution of the Sharpless Asymmetric Dihydroxylation operationally simple.

## General Protocol for Asymmetric Dihydroxylation of an Olefin (1 mmol scale)

This protocol is a standard procedure for the dihydroxylation of 1 mmol of an olefin using AD-mix- $\beta$ .



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**Figure 2:** General experimental workflow for Sharpless Asymmetric Dihydroxylation.

Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 1.4 g of AD-mix- $\beta$  with 5 mL of tert-butyl alcohol and 5 mL of water.[10]
- Dissolution: Stir the mixture at room temperature until all the reagents dissolve, resulting in two clear phases.
- Cooling: Cool the reaction vessel to 0 °C in an ice bath.
- Substrate Addition: Add 1 mmol of the olefin to the cooled mixture. For 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins, also add 95 mg of methanesulfonamide.[10]
- Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times typically range from 6 to 24 hours.
- Quenching: Once the reaction is complete, quench it by adding 1.5 g of sodium sulfite.[10]
- Work-up: Remove the ice bath and allow the mixture to warm to room temperature while stirring for about an hour. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. If methanesulfonamide was used, it is advisable to wash the combined organic layers with 2N KOH.[10]
- Isolation: Dry the combined organic layers over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: The crude product, which may contain the ligand, can be purified by flash chromatography on silica gel. The ligand typically does not elute with standard solvent systems like ethyl acetate/hexanes.[10]

## Safety and Handling

While **(DHQD)2PHAL** itself is not classified as hazardous, its use in the Sharpless Asymmetric Dihydroxylation involves reagents that require careful handling.

- Osmium Tetroxide and its Salts: Osmium-containing reagents are highly toxic and volatile. They are severe irritants to the eyes and respiratory system. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory.
- AD-mixes: These mixtures contain potassium ferricyanide, which can release toxic hydrogen cyanide (HCN) gas if acidified. NEVER add acid to AD-mixes or the reaction waste.
- Waste Disposal: All aqueous waste containing osmium should be collected in a designated, labeled container for proper disposal.

## Conclusion

**(DHQD)2PHAL** is an indispensable tool in asymmetric synthesis, enabling the reliable and efficient production of highly enantioenriched vicinal diols. Through its formulation in the user-friendly AD-mix-β, the powerful Sharpless Asymmetric Dihydroxylation has become accessible for a wide range of applications, from academic research to the industrial-scale synthesis of complex chiral molecules. Understanding the principles, protocols, and performance data outlined in this guide will empower researchers to effectively leverage this remarkable catalyst in their synthetic endeavors.

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